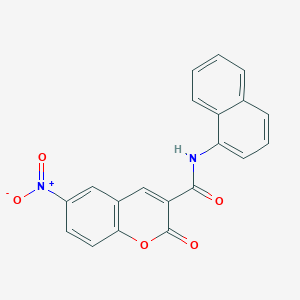

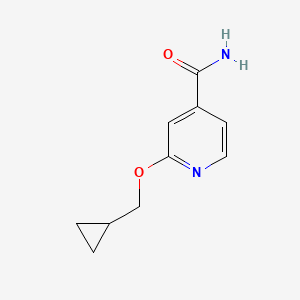

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as NNC, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent and selective antagonist of the L-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release.

Aplicaciones Científicas De Investigación

Fungicidal Applications

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: has been studied for its potential as a novel fungicide . Research indicates that it can inhibit the growth of Rhizoctonia solani , a plant pathogen responsible for various crop diseases. The compound’s mode of action involves disrupting cell wall synthesis and metabolism, leading to morphological changes in the fungal hyphae, such as swelling, fractures, and deformities observed under electron microscopy .

Antimicrobial Activity

Naphthalene derivatives, including this compound, have shown a wide range of biological activities, with antimicrobial properties being particularly notable . These compounds can be crucial in the development of new medications to combat microbial infections, addressing the growing concern of antibiotic resistance.

Antioxidant Properties

The antioxidant capacity of naphthalene derivatives makes them valuable in scientific research aimed at combating oxidative stress-related diseases . Their ability to neutralize free radicals suggests potential applications in pharmaceuticals and nutraceuticals.

Cytotoxic Effects

Studies have highlighted the cytotoxic effects of naphthalene derivatives against various cancer cell lines . This compound’s potential to induce cell death in malignant cells could pave the way for new cancer therapies.

Anti-inflammatory Uses

The anti-inflammatory activity of naphthalene derivatives is another area of interest. This compound could be used to develop treatments for inflammatory diseases, reducing the production of pro-inflammatory cytokines and mediators .

Anti-protozoal and Anti-platelet Aggregation

Naphthalene derivatives have shown promise in treating protozoal infections and preventing platelet aggregation . These applications are significant for developing treatments for parasitic diseases and conditions that cause blood clots.

Propiedades

IUPAC Name |

N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAUNZNDPLJRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)

![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)

![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)